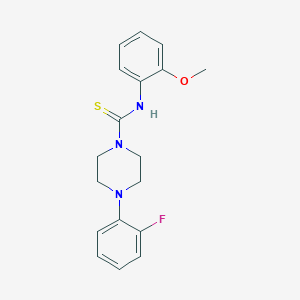

4-(2-fluorophenyl)-N-(2-methoxyphenyl)piperazine-1-carbothioamide

説明

特性

IUPAC Name |

4-(2-fluorophenyl)-N-(2-methoxyphenyl)piperazine-1-carbothioamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20FN3OS/c1-23-17-9-5-3-7-15(17)20-18(24)22-12-10-21(11-13-22)16-8-4-2-6-14(16)19/h2-9H,10-13H2,1H3,(H,20,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUUULQGGGHBRDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=S)N2CCN(CC2)C3=CC=CC=C3F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20FN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-fluorophenyl)-N-(2-methoxyphenyl)piperazine-1-carbothioamide typically involves the reaction of 2-fluoroaniline with 2-methoxyphenylpiperazine in the presence of a carbothioamide-forming reagent. The reaction conditions may include:

- Solvent: Common solvents like dichloromethane or ethanol.

- Temperature: Reactions are often carried out at room temperature or slightly elevated temperatures.

- Catalysts: Acid or base catalysts may be used to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for efficiency and yield. This may include continuous flow reactors and automated systems to ensure consistent quality and scalability.

化学反応の分析

Types of Reactions

4-(2-fluorophenyl)-N-(2-methoxyphenyl)piperazine-1-carbothioamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbothioamide group to other functional groups like amines.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Halogenating agents, nitrating agents, or other electrophiles/nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce amines.

科学的研究の応用

Chemistry: Used as an intermediate in the synthesis of other complex molecules.

Biology: Studied for its interactions with biological targets, such as receptors or enzymes.

Medicine: Potential therapeutic agent for conditions like anxiety, depression, or other neurological disorders.

Industry: May be used in the development of new materials or as a chemical reagent.

作用機序

The mechanism of action of 4-(2-fluorophenyl)-N-(2-methoxyphenyl)piperazine-1-carbothioamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and targets would need to be elucidated through experimental studies.

類似化合物との比較

Structural and Functional Comparison with Similar Compounds

Structural Analogues: Substituent Variations

Piperazine-1-carbothioamide derivatives exhibit pharmacological diversity depending on substituent groups. Below is a comparative analysis of key analogs:

Table 1: Structural and Spectral Comparison of Piperazine-1-Carbothioamide Derivatives

Key Observations:

- Electron-Withdrawing Groups : The 2-fluorophenyl group in the target compound may enhance metabolic stability compared to chlorophenyl or trifluoromethylphenyl analogs .

- Aromatic vs. Heterocyclic Substituents : Compounds with pyridinyl or benzimidazolyl groups (e.g., 4g ) exhibit distinct electronic profiles, influencing receptor binding or enzyme inhibition.

Pharmacological Activity Comparison

Serotonin Receptor Interactions

- p-MPPI and p-MPPF : These 2-methoxyphenylpiperazine derivatives act as competitive 5-HT₁A antagonists (ID₅₀ ~3–5 mg/kg in vivo).

- 18F-Mefway : A fluorinated analog with high 5-HT₁A binding (IC₅₀ ~26 nM) and PET imaging utility. Structural similarities to the target compound highlight the role of fluorinated aryl groups in CNS targeting.

Enzyme Inhibition

- NCT-503 : Inhibits phosphoglycerate dehydrogenase (PHGDH), a key enzyme in serine biosynthesis. Its 4-(trifluoromethyl)benzyl group is critical for activity, whereas the target compound’s 2-fluorophenyl may lack similar efficacy.

Anticancer Activity

生物活性

4-(2-fluorophenyl)-N-(2-methoxyphenyl)piperazine-1-carbothioamide is a synthetic organic compound belonging to the piperazine derivative class. This compound has garnered attention in medicinal chemistry for its potential biological activities, particularly in neuropharmacology and drug development. This article aims to explore its biological activity, mechanisms of action, and relevant research findings.

- IUPAC Name : this compound

- Molecular Formula : C18H20FN3OS

- Molecular Weight : 345.44 g/mol

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors and enzymes. Key mechanisms include:

- Serotonergic Activity : The compound exhibits significant affinity for serotonergic receptors, particularly 5-HT1A and 5-HT7 receptors, which are implicated in mood regulation and antidepressant effects .

- Modulation of Neurotransmission : By binding to these receptors, the compound may enhance serotonergic transmission, leading to potential antidepressant-like effects observed in animal models .

Biological Activity Overview

Research has demonstrated various biological activities associated with this compound:

- Antidepressant-Like Effects :

- Sedative Properties :

- Neurotoxicity Assessment :

Comparative Analysis

The following table summarizes the biological activities of this compound compared to similar piperazine derivatives:

| Compound Name | Antidepressant Activity | Sedative Activity | Neurotoxicity Threshold |

|---|---|---|---|

| This compound | High (effective dose: 2.5 mg/kg) | Moderate (ED50: 17.5 mg/kg) | High (TD50: 53.2 mg/kg) |

| Imipramine | Moderate | High | Moderate |

| N-(4-methoxyphenyl)piperazine | Low | Low | Low |

Case Studies

Several studies have focused on the pharmacological potential of similar piperazine derivatives:

- Study on Antidepressant Activity : A series of derivatives were synthesized and evaluated for their affinity toward serotonergic receptors. The findings indicated that modifications in the piperazine structure could enhance receptor binding and improve antidepressant efficacy .

- Neurotoxicity Evaluation : Research involving various piperazine derivatives highlighted the importance of structural modifications in reducing neurotoxic effects while maintaining therapeutic activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。